3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
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Overview
Description
3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is a heterocyclic compound. Featuring a quinazoline core, it has substituted cycloheptyl, imino, and dimethoxy groups, contributing to its diverse reactivity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization: : Begin with cycloheptanone and 2-aminobenzamide, reacting under acidic conditions.
Substitution: : Introduce imino and dimethoxy groups using appropriate reagents such as methoxylating agents.
Thionation: : Convert the resulting quinazoline compound to its thione derivative using sulfurizing agents.
Industrial Production Methods: Industrial-scale production may leverage continuous flow chemistry for enhanced yield and purity, focusing on optimizing reaction times, temperature controls, and reagent quantities to maintain high efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can be oxidized under controlled conditions to yield sulfoxides and sulfones.
Reduction: : It undergoes reduction to form corresponding thiols and amines.
Substitution: : Capable of nucleophilic substitution reactions at the imino and methoxy positions.
Oxidation: : Use of peracids or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminium hydride.
Substitution: : Utilization of alkylating agents under basic or neutral conditions.
Sulfoxides and Sulfones: : From oxidation.
Thiols and Amines: : From reduction.
Alkylated Derivatives: : From substitution.
Scientific Research Applications
Chemistry:
Synthesis: : Intermediate in synthesizing more complex heterocyclic systems.
Catalysis: : Used in catalytic processes due to its unique structure.
Enzyme Inhibitors: : Potential as an enzyme inhibitor, especially targeting kinases and proteases.
Biochemical Probes: : Used to study cellular pathways and molecular interactions.
Drug Development: : Investigated for therapeutic potential in various diseases due to its bioactive properties.
Diagnostics: : Utilized in designing diagnostic tools for detecting specific biomarkers.
Material Science: : Applied in creating advanced materials with specific electronic and structural properties.
Chemical Sensors: : Used in the development of sensors for detecting environmental pollutants and hazardous substances.
Mechanism of Action
Molecular Targets: 3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione targets specific enzymes and receptors, modulating their activity. Its interaction with molecular targets often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Pathways Involved:Signal Transduction: : Modulates kinase and phosphatase pathways.
Cell Cycle Regulation: : Affects checkpoints and cell proliferation signals.
Comparison with Similar Compounds
Unique Attributes:
Cycloheptyl Group: : Provides distinct steric and electronic properties.
Dimethoxy Substitution: : Enhances solubility and bioavailability.
2-Methyl-3,4-dihydroquinazoline: : Lacks the cycloheptyl and dimethoxy groups, leading to different reactivity.
6,7-Dimethoxy-2-phenylquinazoline: : Shares the dimethoxy substitution but differs in other structural aspects, leading to varied applications and reactivity.
In sum, 3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione's unique structure and properties make it a valuable compound across multiple fields, from chemistry and biology to industrial applications. It continues to be a focal point in research for its potential to innovate in both scientific and practical contexts. How does that sound?
Properties
IUPAC Name |
4-amino-3-cycloheptyl-6,7-dimethoxyquinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-21-14-9-12-13(10-15(14)22-2)19-17(23)20(16(12)18)11-7-5-3-4-6-8-11/h9-11H,3-8,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHRQLRWLKBMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)C3CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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